6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one” is a chemical compound that belongs to the class of organic compounds known as indenones . Indenones are compounds containing an indene moiety (a cyclopentadiene fused to a benzene ring), which bears a ketone group .
Molecular Structure Analysis
The molecular structure of “6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one” would consist of a fused six-membered benzene ring and a five-membered cyclopentadiene ring, with a ketone functional group (C=O) at the 1-position, a bromine atom at the 6-position, and methyl groups (CH3) at the 5 and 7-positions .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one” would be influenced by its molecular structure. For instance, the presence of the bromine atom could increase the compound’s density and boiling point compared to the parent indenone compound .Scientific Research Applications
Antiviral Applications
The indole derivatives, which share a similar structural motif to 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one, have been reported to exhibit significant antiviral activities. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . This suggests that our compound of interest could potentially be modified to enhance its antiviral properties and could contribute to the development of new antiviral drugs.
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory effects. Given the structural similarity, 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one could be explored for its potential to reduce inflammation. This application could be particularly relevant in the treatment of chronic inflammatory diseases .
Anticancer Potential
Compounds with an indole base structure have been studied for their anticancer properties. The ability of these compounds to interact with various biological pathways suggests that 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one could be a valuable lead compound in the synthesis of new anticancer agents .
Antimicrobial Activity
The antimicrobial activity of indole derivatives is well-documented. As such, 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one could serve as a precursor in the synthesis of new antimicrobial agents, potentially offering a new avenue for combating antibiotic-resistant bacteria .
Antitubercular Applications
Imidazole-containing compounds, which are structurally related to our compound, have shown potent antitubercular activity. This opens up the possibility of using 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one as a starting point for developing new treatments against tuberculosis .
Anti-HIV Research
Indole derivatives have been investigated for their potential in anti-HIV therapies. The structural features of 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one could be optimized to enhance its interaction with HIV-related targets, making it a candidate for further research in this field .
Antioxidant Properties
The indole nucleus is associated with antioxidant properties, which are crucial in protecting cells from oxidative stress. Research into the antioxidant capacity of 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one could lead to its application in preventing or treating diseases caused by oxidative damage .
Chemical Synthesis and Drug Development
Lastly, 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one can be an intermediate in the synthesis of more complex organic compounds. Its bromine atom makes it a versatile player in chemical reactions, particularly in cross-coupling reactions that are pivotal in drug development .
properties
IUPAC Name |
6-bromo-5,7-dimethyl-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-6-5-8-3-4-9(13)10(8)7(2)11(6)12/h5H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHGVZCBXKEVIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1Br)C)C(=O)CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.